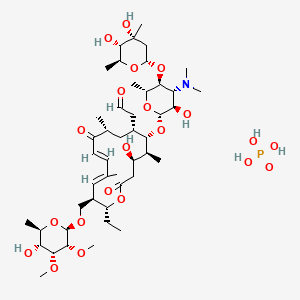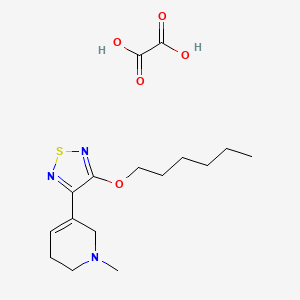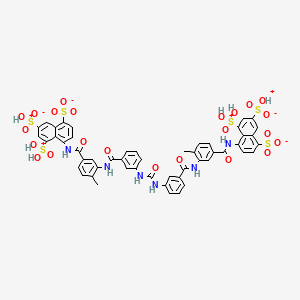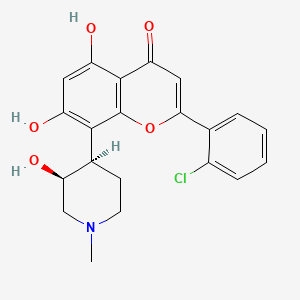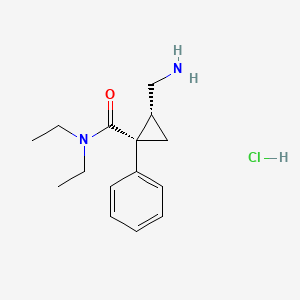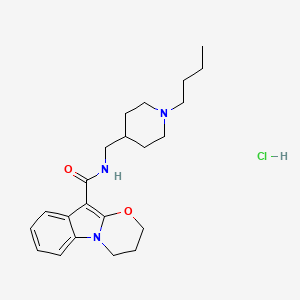
SB 200646 hydrochloride
Vue d'ensemble
Description
SB 200646 hydrochloride is a selective 5-HT 2C / 2B receptor antagonist . It prevents ethanol-induced, Ca 2+ -dependent miniature inhibitory postsynaptic currents and shows anxiolytic effects in vivo . It is orally active .
Molecular Structure Analysis
The molecular formula of SB 200646 hydrochloride is C15H15ClN4O . The InChI code is 1S/C15H14N4O.ClH/c1-19-8-6-11-9-12 (4-5-14 (11)19)17-15 (20)18-13-3-2-7-16-10-13;/h2-10H,1H3, (H2,17,18,20);1H . The canonical SMILES is CN1C=CC2=C1C=CC (=C2)NC (=O)NC3=CN=CC=C3.Cl .
Physical And Chemical Properties Analysis
The molecular weight of SB 200646 hydrochloride is 302.76 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 2 . The rotatable bond count is 2 . The exact mass and monoisotopic mass are 302.0934388 g/mol . The topological polar surface area is 59 Ų . The heavy atom count is 21 .
Applications De Recherche Scientifique
SB 200646 hydrochloride is a selective 5-HT2C/2B receptor antagonist . It has been used in various scientific fields, particularly in neuroscience and pharmacology .
- Neuroscience and Pharmacology
- Application Summary : SB 200646 hydrochloride has been used in research to study its effects on serotonin receptors, specifically 5-HT2C/2B . It is known to prevent ethanol-induced, Ca2±dependent miniature inhibitory postsynaptic currents .
- Methods of Application : The compound is soluble in DMSO and is orally active . In studies, it is often administered in specific doses to lab animals to observe its effects .
- Results or Outcomes : The compound has shown anxiolytic effects in vivo . For example, SB 200646 (at 20 and 40 mg/kg) has been found to reverse mCPP-induced hypophagia and decrease social interaction time, indicating anxiolytic-like behavior, in rats .
Safety And Hazards
Propriétés
IUPAC Name |
1-(1-methylindol-5-yl)-3-pyridin-3-ylurea;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O.ClH/c1-19-8-6-11-9-12(4-5-14(11)19)17-15(20)18-13-3-2-7-16-10-13;/h2-10H,1H3,(H2,17,18,20);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGRYPUQJEDJLHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)NC(=O)NC3=CN=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901017649 | |
| Record name | 1-(1-methylindol-5-yl)-3-pyridin-3-ylurea;hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901017649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
SB 200646 hydrochloride | |
CAS RN |
143797-62-0 | |
| Record name | 1-(1-methylindol-5-yl)-3-pyridin-3-ylurea;hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901017649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(1-Methyl-1H-5-indolyl)-N'-(3-pyridinyl)ureαhydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




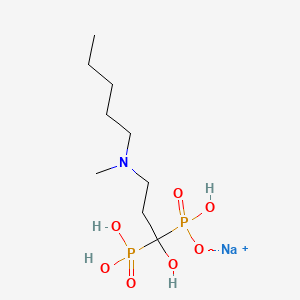
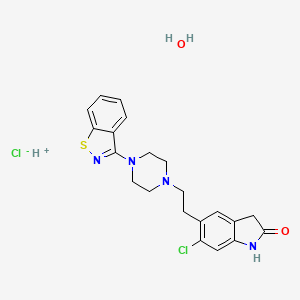

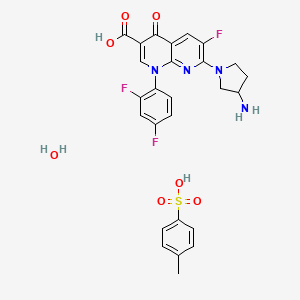
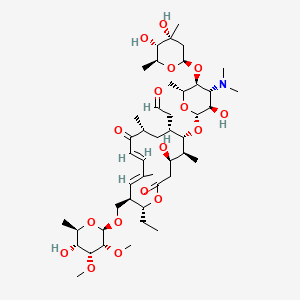

![(2S)-2,5-diamino-N-[[(2S,5S,8Z,11S,15S)-15-amino-11-(2-amino-1,4,5,6-tetrahydropyrimidin-6-yl)-8-[(carbamoylamino)methylidene]-2-(hydroxymethyl)-3,6,9,12,16-pentaoxo-1,4,7,10,13-pentazacyclohexadec-5-yl]methyl]pentanamide;sulfuric acid](/img/structure/B1662203.png)
